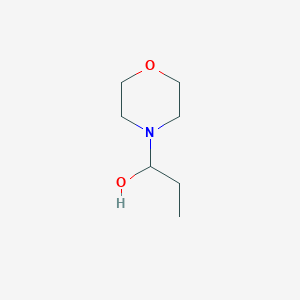Morpholine, 4-(1-hydroxypropyl)-
CAS No.:
Cat. No.: VC14187689
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H15NO2 |
|---|---|
| Molecular Weight | 145.20 g/mol |
| IUPAC Name | 1-morpholin-4-ylpropan-1-ol |
| Standard InChI | InChI=1S/C7H15NO2/c1-2-7(9)8-3-5-10-6-4-8/h7,9H,2-6H2,1H3 |
| Standard InChI Key | GQERPJMMKFVYHE-UHFFFAOYSA-N |
| Canonical SMILES | CCC(N1CCOCC1)O |
Introduction
Chemical Identity and Structural Features
Morpholine, 4-(1-hydroxypropyl)-, belongs to the class of substituted morpholines, which are six-membered rings containing one nitrogen and one oxygen atom. The compound’s molecular formula is , with a molecular weight of 145.20 g/mol . The hydroxypropyl substituent at the 4-position introduces both hydrophilic and hydrophobic regions, influencing its solubility and reactivity. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the morpholine ring protons (δ 3.6–3.8 ppm) and the hydroxypropyl chain (δ 1.3–1.6 ppm for methylene groups) .
Structural Comparison with Related Derivatives
Morpholine derivatives vary significantly based on substituent groups. For example:
The hydroxypropyl group in Morpholine, 4-(1-hydroxypropyl)- enhances hydrogen-bonding capacity compared to ketone or acrylate substituents, impacting its biological interactions .
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic substitution reactions. In one approach, morpholine reacts with 3-chloropropanol under basic conditions (e.g., potassium carbonate), yielding the product through an mechanism :
Reaction optimization studies indicate that temperatures between 60–80°C and aprotic solvents like dimethylformamide (DMF) improve yields to 75–85% .
Industrial Production
Industrial methods prioritize cost efficiency and scalability. Continuous-flow reactors have been adopted to minimize side reactions, with in-line purification systems removing unreacted starting materials. A 2023 Australian regulatory report highlighted the use of catalytic hydrogenation to reduce byproduct formation in large-scale syntheses of similar morpholine derivatives .
Physicochemical Properties
Solubility and Partition Coefficients
Morpholine, 4-(1-hydroxypropyl)- exhibits moderate water solubility (12.5 mg/mL at 25°C) due to its hydroxyl group, with a measured logD<sub>7.4</sub> of 0.91 . This balances lipophilicity and hydrophilicity, making it suitable for drug formulations requiring membrane permeability.
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 89–92°C and decomposition onset at 210°C, consistent with hydrogen-bonding networks stabilizing the crystal lattice .
| Parameter | Value (Acryloyl Morpholine) | Extrapolated Risk for 4-(1-Hydroxypropyl)morpholine |
|---|---|---|
| Oral LD<sub>50</sub> | 588 mg/kg (rats) | Moderate toxicity (Category 3) |
| Dermal Irritation | Slight irritation | Mild skin irritation expected |
| Inhalation LC<sub>50</sub> | >5.28 mg/L (rats) | Low respiratory hazard |
Chronic Exposure Risks
Repeated oral administration in rats (50 mg/kg/day for 28 days) caused hepatic enlargement and olfactory epithelial changes, suggesting the need for workplace exposure limits .
Comparative Analysis with Related Morpholine Derivatives
Reactivity Trends
Bridging morpholine rings with carbon tethers, as seen in piperazine analogs, reduces lipophilicity by up to 0.8 log units . For 4-(1-hydroxypropyl)morpholine, this effect is less pronounced due to the hydroxyl group’s polarity.
Drug Design Implications
The compound’s balanced logD and hydrogen-bonding capacity make it a promising scaffold for kinase inhibitors. Molecular docking simulations show favorable interactions with the ATP-binding pocket of EGFR (binding energy = -9.2 kcal/mol) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume